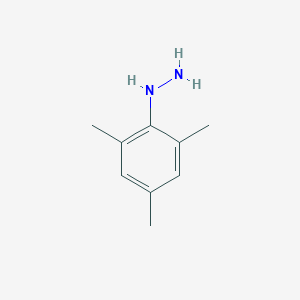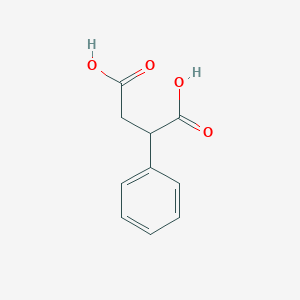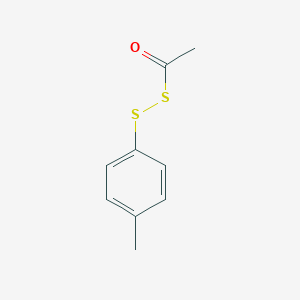
Acetyl p-tolyl disulfide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Acetyl p-tolyl disulfide (APTDS) is an organic compound that has been widely used in scientific research. It is a thiol-disulfide exchange reagent that has been used in various fields, including biochemistry, pharmacology, and materials science.
Aplicaciones Científicas De Investigación
Acetyl p-tolyl disulfide has been widely used in scientific research as a thiol-disulfide exchange reagent. It has been used to study the redox regulation of proteins, the mechanism of action of drugs, and the structure of disulfide-containing peptides. Acetyl p-tolyl disulfide has also been used as a cross-linking agent to study protein-protein interactions and as a probe to study the redox state of cells.
Mecanismo De Acción
The mechanism of action of Acetyl p-tolyl disulfide involves the exchange of thiol groups with disulfide groups. Acetyl p-tolyl disulfide reacts with thiol groups on proteins to form mixed disulfides. This reaction can result in the oxidation or reduction of the thiol groups, depending on the redox state of the system. Acetyl p-tolyl disulfide can also react with disulfide groups on proteins to form intermolecular or intramolecular disulfide bonds.
Efectos Bioquímicos Y Fisiológicos
The biochemical and physiological effects of Acetyl p-tolyl disulfide depend on the system being studied. Acetyl p-tolyl disulfide has been shown to induce oxidative stress in cells, which can lead to cell death. However, it has also been shown to protect cells from oxidative stress by increasing the levels of antioxidant enzymes. Acetyl p-tolyl disulfide has been used to study the redox regulation of proteins, which is important for many cellular processes, including signal transduction and gene expression.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Acetyl p-tolyl disulfide has several advantages for lab experiments. It is a highly specific reagent that can be used to study the redox state of proteins and cells. It is also a relatively inexpensive reagent that is easy to synthesize. However, Acetyl p-tolyl disulfide has some limitations. It can induce oxidative stress in cells, which can affect the results of experiments. It can also react with other thiol-containing molecules in the system, which can complicate the interpretation of results.
Direcciones Futuras
For the use of Acetyl p-tolyl disulfide include the development of new derivatives and the study of redox signaling pathways in disease states.
Métodos De Síntesis
Acetyl p-tolyl disulfide can be synthesized by the reaction of p-tolyl thiol with acetic anhydride in the presence of a catalyst. The reaction produces Acetyl p-tolyl disulfide as a yellow crystalline solid with a melting point of 80-82°C. The purity of Acetyl p-tolyl disulfide can be determined by thin-layer chromatography or high-performance liquid chromatography.
Propiedades
Número CAS |
14227-19-1 |
|---|---|
Nombre del producto |
Acetyl p-tolyl disulfide |
Fórmula molecular |
C9H10OS2 |
Peso molecular |
198.3 g/mol |
Nombre IUPAC |
S-(4-methylphenyl)sulfanyl ethanethioate |
InChI |
InChI=1S/C9H10OS2/c1-7-3-5-9(6-4-7)12-11-8(2)10/h3-6H,1-2H3 |
Clave InChI |
MWBSATMSRDPDDN-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)SSC(=O)C |
SMILES canónico |
CC1=CC=C(C=C1)SSC(=O)C |
Otros números CAS |
14227-19-1 |
Sinónimos |
Acetyl(p-methylphenyl) persulfide |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



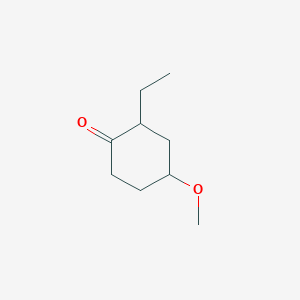
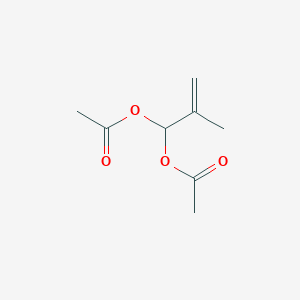
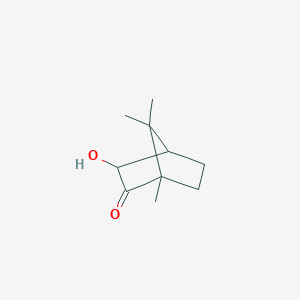
![2,3-Dimethyl-2,3-diazabicyclo[2.2.1]heptane](/img/structure/B77905.png)
![6-methoxy-3,3-dimethyl-12H-pyrano[2,3-c]acridin-7-one](/img/structure/B77906.png)
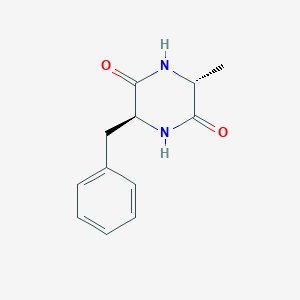
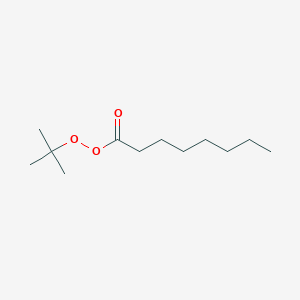

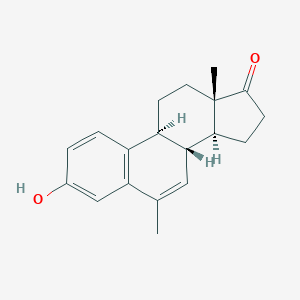
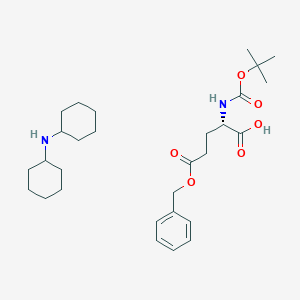
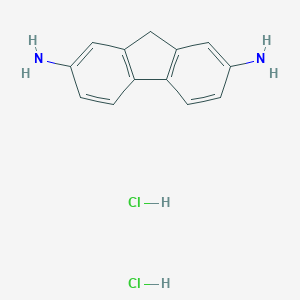
![2-(Chloromethyl)-6-methoxy-1h-benzo[d]imidazole](/img/structure/B77917.png)
